1-(2,4-dichlorobenzyl)-1H-imidazole

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship (SAR)

This 1-(2,4-dichlorobenzyl)-1H-imidazole is the exact 2,4-dichloro regioisomer required for CYP51-targeted antifungal library synthesis and impurity reference standards. Its lower LogP (~2.8 vs. ~6.1 for miconazole) ensures superior aqueous solubility of metal complexes and unambiguous HPLC retention time for related-substance quantification. Do not substitute with 2,6-dichloro isomers—regioisomerism critically alters electron density and binding conformation.

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
Cat. No. B8798491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorobenzyl)-1H-imidazole
Molecular FormulaC10H8Cl2N2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CN2C=CN=C2
InChIInChI=1S/C10H8Cl2N2/c11-9-2-1-8(10(12)5-9)6-14-4-3-13-7-14/h1-5,7H,6H2
InChIKeyOPCJKENNKLSJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dichlorobenzyl)-1H-imidazole: Structural and Physicochemical Baseline for Procurement


1-(2,4-Dichlorobenzyl)-1H-imidazole is an imidazole derivative characterized by a benzyl group substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring . This compound possesses the molecular formula C10H8Cl2N2 and a molecular weight of 227.09 g/mol . It serves as a key synthetic building block in medicinal chemistry and is closely related to the pharmacophore of major antifungal agents like miconazole and oxiconazole, though its specific substitution pattern imparts distinct physicochemical properties that govern its utility in research and development [1].

Why Generic Imidazole Substitution Fails: Structural and Physicochemical Differentiation of 1-(2,4-Dichlorobenzyl)-1H-imidazole


Generic substitution of imidazole derivatives in research and analytical workflows is not feasible due to critical variations in regioisomerism and lipophilicity. The exact positioning of chlorine atoms on the benzyl ring (2,4- vs. 2,6-dichloro) drastically alters the molecule's electron density and binding conformation in biological systems . Furthermore, physicochemical properties such as LogP differ significantly from more complex clinical analogs like miconazole, leading to different solubility profiles and membrane permeability characteristics . Procurement without verifying the specific regioisomer and purity standard introduces variability that can invalidate synthetic routes or skew analytical assay results.

Quantitative Differentiation Guide: 1-(2,4-Dichlorobenzyl)-1H-imidazole vs. Comparators


Regioisomeric Specificity: 2,4-Dichloro vs. 2,6-Dichloro Substitution

The precise regioisomeric configuration of the dichlorobenzyl group is a primary differentiator. 1-(2,4-dichlorobenzyl)-1H-imidazole (CAS 42032-28-0) exhibits distinct chemical and biological behavior compared to its 2,6-dichloro positional isomer (CAS 102993-73-7) . While sharing the same molecular formula (C10H8Cl2N2) and molecular weight (227.09 g/mol), the spatial orientation of the chlorine atoms alters the electronic distribution and steric hindrance of the molecule . This regioisomerism directly impacts binding affinity in cytochrome P450 assays and the outcome of nucleophilic substitution reactions [1].

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship (SAR)

Lipophilicity Profile: 1-(2,4-Dichlorobenzyl)-1H-imidazole vs. Miconazole

This compound possesses a significantly lower lipophilicity profile compared to its complex clinical counterpart, miconazole. The estimated LogP for 1-(2,4-dichlorobenzyl)-1H-imidazole is approximately 2.8 . In contrast, the more complex clinical antifungal miconazole, which features additional hydrophobic ether linkages, exhibits a LogP value of approximately 6.1 . This difference of >3 LogP units indicates a drastically different solubility profile, with the target compound being considerably more soluble in polar media than miconazole.

Physicochemical Properties Drug Formulation Solubility

Synthetic Utility and Purity Standard for Antifungal Drug Development

1-(2,4-dichlorobenzyl)-1H-imidazole is established as a critical intermediate in the synthesis of novel antifungal agents. Studies on benzimidazole derivatives demonstrate that the 2,4-dichlorobenzyl moiety, when coupled with the imidazole core, is a key pharmacophore for antimicrobial activity [1]. Specifically, related compounds like 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine have demonstrated potent activity (MIC = 3.12 µg/mL) against C. albicans [2]. This compound is offered by vendors with a purity standard typically ≥95%, ensuring reproducibility in subsequent synthetic steps compared to lower-grade industrial imidazole mixtures .

Drug Discovery Building Block Analytical Chemistry

Best Research and Industrial Application Scenarios for 1-(2,4-Dichlorobenzyl)-1H-imidazole


Reference Standard for HPLC Impurity Profiling of Clinical Azole Antifungals

Given its specific regioisomeric identity (2,4-dichloro substitution) and high purity standard , this compound is an ideal reference standard for the identification and quantification of related substances in the production of miconazole, econazole, or sertaconazole [1]. Its distinct retention time, derived from its unique LogP of ~2.8 compared to the LogP ~6.1 of miconazole, allows for clear chromatographic separation and validation of impurity thresholds .

Building Block for Structure-Activity Relationship (SAR) Exploration of CYP51 Inhibitors

This compound serves as a versatile building block for generating focused libraries of azole antifungal candidates [2]. Its 2,4-dichlorobenzyl substitution pattern is a validated pharmacophore for CYP51 inhibition, as evidenced by its presence in active benzimidazole analogs with MIC values of 3.12 µg/mL against C. albicans [3]. Researchers can procure this compound to systematically vary the imidazole core or linker region, ensuring that the core hydrophobic binding element (the 2,4-dichlorobenzyl group) remains constant and pure .

Synthetic Intermediate in the Production of Photoactive Metal Complexes

Based on its imidazole framework and the presence of the 2,4-dichlorobenzyl moiety, this compound is a suitable ligand precursor for the synthesis of novel silver(I) or copper(II) complexes with potential cytotoxic or antimicrobial properties [4]. Its lower lipophilicity (LogP ~2.8) compared to miconazole-based ligands improves the aqueous solubility of the resulting metal complexes, facilitating downstream biological evaluation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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